molecular formula C22H36N2O17 B8208700 NeuAc(alpha2-8)NeuAc CAS No. 137760-83-9

NeuAc(alpha2-8)NeuAc

Cat. No.: B8208700
CAS No.: 137760-83-9
M. Wt: 600.5 g/mol
InChI Key: LWXBZLHHWJUOSV-VCVJBUKQSA-N
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Description

NeuAc(alpha2-8)NeuAc, also known as alpha-N-acetylneuraminate alpha-2,8-sialyltransferase, is a compound that belongs to the family of sialic acids. Sialic acids are a group of nine-carbon sugars that are commonly found at the terminal positions of glycan chains in glycoproteins and glycolipids. This compound is specifically involved in the formation of polysialic acid chains, which play crucial roles in various biological processes, including cell-cell interactions, immune responses, and neural development .

Scientific Research Applications

NeuAc(alpha2-8)NeuAc has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex glycoconjugates. In biology, it is studied for its role in cell-cell interactions, immune responses, and neural development. In medicine, this compound is investigated for its potential therapeutic applications, including its use as a biomarker for certain diseases and as a target for drug development. In industry, it is used in the production of glycoproteins and glycolipids for various applications, including vaccines and diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NeuAc(alpha2-8)NeuAc can be achieved through enzymatic methods using specific sialyltransferases. One common approach involves the use of CMP-N-acetylneuraminate as a donor substrate and alpha-N-acetylneuraminyl-2,3-beta-D-galactosyl-R as an acceptor substrate. The reaction is catalyzed by alpha-N-acetylneuraminate alpha-2,8-sialyltransferase, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the synthesis of this compound from readily available substrates such as CMP-N-acetylneuraminate and alpha-N-acetylneuraminyl-2,3-beta-D-galactosyl-R. The reaction conditions, including temperature, pH, and substrate concentrations, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: NeuAc(alpha2-8)NeuAc primarily undergoes glycosylation reactions, where it acts as a donor of sialic acid residues to acceptor molecules. These reactions are catalyzed by sialyltransferases and result in the formation of polysialic acid chains. This compound can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions: The glycosylation reactions involving this compound typically require the presence of sialyltransferases, CMP-N-acetylneuraminate, and suitable acceptor molecules. The reactions are carried out under mild conditions, usually at neutral pH and moderate temperatures (25-37°C). Oxidation and reduction reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride .

Major Products Formed: The major products formed from the glycosylation reactions of this compound are polysialic acid chains, which can vary in length depending on the number of sialic acid residues added. These polysialic acids are important components of glycoproteins and glycolipids and play key roles in various biological processes .

Mechanism of Action

NeuAc(alpha2-8)NeuAc exerts its effects through the formation of polysialic acid chains, which are involved in various biological processes. The compound acts as a donor of sialic acid residues, which are transferred to acceptor molecules by sialyltransferases. The resulting polysialic acid chains can modulate cell-cell interactions, immune responses, and neural development by altering the properties of glycoproteins and glycolipids on the cell surface .

Comparison with Similar Compounds

NeuAc(alpha2-8)NeuAc is unique among sialic acids due to its specific linkage pattern and its role in the formation of polysialic acid chains. Similar compounds include other sialic acids such as N-acetylneuraminic acid (NeuAc) and N-glycolylneuraminic acid (NeuGc), which differ in their chemical structures and biological functions. NeuAc is the most common sialic acid in humans, while NeuGc is found in other animals and is associated with certain diseases, including cancer .

List of Similar Compounds:
  • N-acetylneuraminic acid (NeuAc)
  • N-glycolylneuraminic acid (NeuGc)
  • Polysialic acid (polySia)
  • Gangliosides containing sialic acids

This compound stands out due to its specific alpha-2,8 linkage and its involvement in the formation of polysialic acid chains, which are critical for various biological functions .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O17/c1-7(27)23-13-9(29)3-21(38,19(34)35)40-18(13)16(33)12(6-26)39-22(20(36)37)4-10(30)14(24-8(2)28)17(41-22)15(32)11(31)5-25/h9-18,25-26,29-33,38H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21+,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXBZLHHWJUOSV-VCVJBUKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929887
Record name 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137760-83-9
Record name 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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